5,5'-Dinitro-BAPTA-tetramethyl Ester

Übersicht

Beschreibung

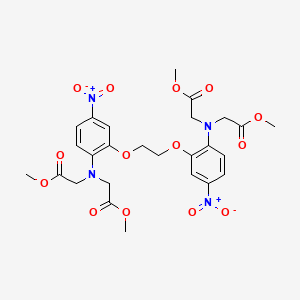

5,5’-Dinitro-BAPTA-tetramethyl Ester is a nitrated tetramethyl ester derivative of BAPTA. It is a highly selective calcium chelating reagent, widely used in various scientific research applications due to its unique properties. The molecular formula of 5,5’-Dinitro-BAPTA-tetramethyl Ester is C26H30N4O14, and its molecular weight is 622.5 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dinitro-BAPTA-tetramethyl Ester involves multiple steps, starting from the nitration of BAPTA. The reaction conditions typically include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The nitration process introduces nitro groups into the BAPTA molecule, resulting in the formation of 5,5’-Dinitro-BAPTA. This intermediate is then esterified using methanol and an acid catalyst to produce the tetramethyl ester derivative.

Industrial Production Methods

Industrial production of 5,5’-Dinitro-BAPTA-tetramethyl Ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Dinitro-BAPTA-tetramethyl Ester undergoes various chemical reactions, including:

Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

5,5’-Dinitro-BAPTA-tetramethyl Ester has a wide range of scientific research applications, including:

Chemistry: Used as a calcium chelating reagent in various analytical and preparative techniques.

Biology: Employed in studies of calcium signaling and homeostasis in cells and tissues.

Medicine: Investigated for its potential neuroprotective effects in conditions such as ischemia and excitotoxicity.

Industry: Utilized in the preparation of calcium-sensitive fluorescent dyes for imaging and diagnostic purposes.

Wirkmechanismus

The primary mechanism of action of 5,5’-Dinitro-BAPTA-tetramethyl Ester involves its ability to chelate calcium ions. The compound binds to calcium ions with high affinity, forming stable complexes. This chelation process can modulate calcium levels in biological systems, influencing various cellular processes such as signal transduction, muscle contraction, and enzyme activity. The molecular targets include calcium channels, transporters, and binding proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BAPTA: The parent compound, which is also a calcium chelating reagent.

5,5’-Dibromo-BAPTA: A brominated derivative with similar calcium chelating properties.

5,5’-Difluoro-BAPTA: A fluorinated derivative used in calcium imaging studies.

Uniqueness

5,5’-Dinitro-BAPTA-tetramethyl Ester is unique due to the presence of nitro groups, which enhance its selectivity and binding affinity for calcium ions. The tetramethyl ester groups also improve its lipophilicity, facilitating its use in cell-permeant applications. These properties make it particularly valuable in studies requiring precise control of intracellular calcium levels.

Biologische Aktivität

5,5'-Dinitro-BAPTA-tetramethyl Ester (often referred to as Nitro-BAPTA-AM) is a derivative of the well-established calcium chelator BAPTA (1,2-bis(2-amino-phenoxy)ethane-N,N,N',N'-tetraacetic acid). This compound is designed to be cell-permeant, allowing it to easily enter cells and function as an intracellular calcium buffer. The presence of two nitro groups at the 5 and 5' positions significantly alters its calcium-binding properties, resulting in a lower affinity for calcium ions compared to its parent compound, BAPTA. This modification makes it particularly useful for studying calcium dynamics in live cells without excessively sequestering calcium ions.

- Chemical Formula : C26H30N4O14

- Molecular Weight : Approximately 622.53 g/mol

- Dissociation Constant (Kd) : Approximately 7.5 mM for calcium binding, indicating low affinity compared to other BAPTA derivatives.

The structure includes four acetate groups that enhance membrane permeability, allowing the compound to pass through cellular membranes more readily. Upon entering the cytoplasm, esterases cleave the acetate groups, releasing the active BAPTA ligand, which then binds calcium ions within the cytosol.

This compound serves as a low-affinity intracellular calcium buffer. By modulating intracellular calcium levels without completely depleting them, this compound enables researchers to investigate various physiological processes influenced by calcium ions, including:

- Muscle contraction

- Neurotransmitter release

- Gene expression

The primary mechanism involves chelating calcium ions in the cytosol, disrupting calcium-dependent signaling pathways within the cell. The specific effects depend on the cellular context and the target calcium pools being depleted.

Applications in Research

This compound has been utilized in various experimental setups to elucidate the roles of cytosolic calcium in cellular responses to stimuli such as hormones or neurotransmitters. For instance:

- Field Excitatory Postsynaptic Potentials : Studies have shown that this compound can attenuate evoked field excitatory postsynaptic potentials when applied at concentrations like 50 μM for 20 minutes .

- Calcium Dynamics : Researchers have employed this compound to investigate the involvement of Ca2+ in various signaling pathways and cellular processes.

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

-

Calcium Signaling in Neurons :

- A study demonstrated that using this compound allowed researchers to manipulate intracellular Ca2+ levels effectively. This manipulation was crucial in understanding how alterations in calcium signaling can lead to physiological changes or pathological conditions.

-

Cardiac Myocyte Function :

- In cardiac myocytes, this compound has been used to explore how intracellular calcium levels affect contractility and rhythm. The ability to finely tune Ca2+ levels without complete depletion has provided insights into cardiac physiology.

-

Pharmacological Interactions :

- Research involving ion channels and receptors influenced by intracellular calcium levels has utilized this compound to delineate mechanisms of action for various pharmacological agents.

Summary Table of Key Findings

Eigenschaften

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-nitrophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O14/c1-39-23(31)13-27(14-24(32)40-2)19-7-5-17(29(35)36)11-21(19)43-9-10-44-22-12-18(30(37)38)6-8-20(22)28(15-25(33)41-3)16-26(34)42-4/h5-8,11-12H,9-10,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTBXUYZCDEHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110488 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125367-35-3 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125367-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-nitro-2,1-phenylene)]]bis[N-(2-methoxy-2-oxoethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.